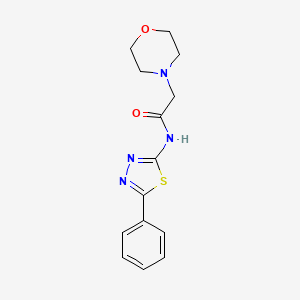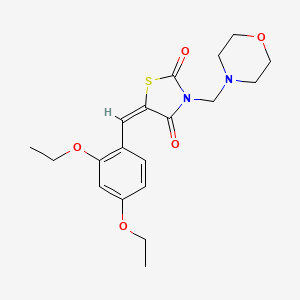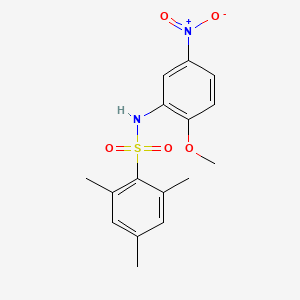
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide, also known as BBPAH, is a chemical compound that belongs to the class of hydrazides. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may also exert its antimicrobial activity by disrupting the bacterial cell membrane. Moreover, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may exhibit its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been reported to affect several biochemical and physiological processes. For instance, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to induce oxidative stress and DNA damage in cancer cells. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to affect the levels of various inflammatory mediators, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide also has some limitations. For instance, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide is relatively insoluble in water, which may limit its use in certain assays. Moreover, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide. One potential direction is to investigate the structure-activity relationship of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide to identify more potent analogs. Another direction is to explore the in vivo efficacy of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide in animal models of cancer, infection, and inflammation. Additionally, it would be interesting to investigate the potential use of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide as a lead compound for drug development. Finally, the safety and toxicity of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide should be thoroughly evaluated to assess its potential clinical relevance.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-butoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-11-24-17-7-9-18(10-8-17)25-14-19(23)22-21-13-15-5-4-6-16(20)12-15/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSJRAMAGGJRH-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)

![4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)

![3-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865639.png)
![1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3865644.png)


![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)


![N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3865698.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)